N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a hydrazone linkage, which is a functional group formed by the reaction of hydrazine with an aldehyde or ketone. The presence of both hydroxy and amino groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-[methyl(phenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is often purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive functional groups.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The hydroxy and amino groups play a crucial role in these interactions, allowing the compound to bind to specific sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
- N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
- N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and amino groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(N-methylanilino)acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-19(14-5-3-2-4-6-14)12-16(21)18-17-11-13-7-9-15(20)10-8-13/h2-11,20H,12H2,1H3,(H,18,21)/b17-11+ |
InChI Key |
GSIWBIGYEDTQFS-GZTJUZNOSA-N |
Isomeric SMILES |
CN(CC(=O)N/N=C/C1=CC=C(C=C1)O)C2=CC=CC=C2 |
Canonical SMILES |
CN(CC(=O)NN=CC1=CC=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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